3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
CAS No.: 821009-89-6
Cat. No.: VC20754661
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 821009-89-6 |
---|---|
Molecular Formula | C12H10N2O2 |
Molecular Weight | 214.22 g/mol |
IUPAC Name | 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile |
Standard InChI | InChI=1S/C12H10N2O2/c1-16-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3 |
Standard InChI Key | RLSUMXJQBPJXFH-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)NC=C2C(=O)CC#N |
Canonical SMILES | COC1=CC2=C(C=C1)NC=C2C(=O)CC#N |
3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile is an indole-derived organic compound with potential applications in pharmaceutical research. Below is a detailed overview of its properties, structure, and safety data based on peer-reviewed chemical databases and supplier documentation.
Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 270°C | |
Boiling Point | 476.2±35.0 °C (Predicted) | |
Density | 1.280±0.06 g/cm³ (Predicted) | |
pKa | 8.49±0.30 (Predicted) | |
Storage Conditions | Sealed in dry, 2–8°C |
2D Structure
The compound’s planar indole ring system is substituted with a methoxy group at C5 and a cyanoacetyl group at C3. This configuration facilitates interactions with biological targets through hydrogen bonding and π-π stacking .
3D Conformer
Computational models predict a non-planar geometry for the cyanoacetyl side chain, which may influence its binding affinity in enzymatic assays .
Research Considerations
While the compound’s structural analogs are studied for antimicrobial and anticancer properties, specific biological data for this derivative remain limited in publicly accessible databases. Industrial and academic research into its synthesis and applications is ongoing, with a focus on optimizing yield and purity for pharmaceutical intermediates .
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